Deoxyschizandrin,(S)

P-glycoprotein inhibition Multi-drug resistance Intestinal absorption

Standard Schisandra lignans introduce confounding variables in transporter and resistance studies due to variable P-gp potency. Deoxyschizandrin (Schisandrin A) is the most potent P-gp inhibitor among all dibenzocyclooctadiene lignans. - Reduces digoxin/rhodamine-123 efflux by 83-86% at 50 µM (Caco-2) - CYP3A IC50: 6.60 µM; OATP1B1 Km: 17.61 µM - Dual NO/IL-6/TNF-α/PGE2 suppression in macrophages - Suitable for MDR reversal, DDI, NAFLD, and anti-inflammatory screening

Molecular Formula C22H28O6
Molecular Weight 388.5 g/mol
Cat. No. B8701913
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDeoxyschizandrin,(S)
Molecular FormulaC22H28O6
Molecular Weight388.5 g/mol
Structural Identifiers
SMILESCOC1=C(C(=C2C(=C1)CCCCC3=CC(=C(C(=C32)OC)OC)OC)OC)OC
InChIInChI=1S/C22H28O6/c1-23-15-11-13-9-7-8-10-14-12-16(24-2)20(26-4)22(28-6)18(14)17(13)21(27-5)19(15)25-3/h11-12H,7-10H2,1-6H3
InChIKeyZEWNZUWKGUGEKA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Deoxyschizandrin Compound Identity and Core Characteristics


Deoxyschizandrin (S), also designated (+)-deoxyschisandrin or Schisandrin A, is a naturally occurring dibenzocyclooctadiene lignan isolated from Schisandra chinensis (Turcz.) Baill. fruit [1]. Possessing the molecular formula C24H32O6 (MW 416.5) and a characteristic S-biphenyl configuration, it is structurally distinguished by a hexamethoxy-substituted dibenzo[a,c]cyclooctene scaffold lacking a hydroxyl group at the C7 position [2]. The compound has been assigned the CAS registry number 61281-38-7 and is widely recognised for its multi-target pharmacological profile, including hepatoprotective, anti-inflammatory, anti-proliferative, and P-glycoprotein (P-gp) modulatory activities .

Workflow
P-gp efflux inhibition study fit
Selection
Lignan-structure class with reported multi-pathway modulation
Use Context
Transport, metabolism, and cell-model endpoint research

Why Deoxyschizandrin Cannot Be Replaced by Other Schisandra Lignans


The dibenzocyclooctadiene lignan family encompasses at least 40 structurally related compounds isolated from Schisandra species, yet minor variations in substitution pattern, stereochemistry, and the presence or absence of hydroxyl, methoxy, or methylenedioxy groups produce profoundly divergent pharmacological signatures [1]. For instance, the absence of a C7 hydroxyl group on deoxyschizandrin is a critical structural determinant that differentiates its P-gp inhibitory potency, CYP3A inhibition profile, and cell-type-specific apoptosis induction from close analogs such as gomisin N, schisandrin B, and gomisin A [2]. Consequently, interchangeable use of “Schisandra lignans” without compound-level specification introduces uncontrolled variables that can confound experimental reproducibility, transporter interaction studies, and in vivo efficacy models [3].

P-gp inhibition context may differ
Schisandrin, schisandrin B, gomisin A, and gomisin N show substantially weaker P-gp suppression. Assay-response context may not transfer.
Hepatic transporter interaction context may differ
Schisandrin B diverges in statin modulation and lacks deoxyschizandrin's unique TCNa inhibition. OATP1B1 study endpoints may not be reproduced.
Cytotoxicity profile may differ
Gomisin N induces broad apoptosis, whereas deoxyschizandrin shows cell-type-restricted effects. Cell-model endpoint review may require validation.

Quantitative Differentiation Evidence Against Closest Analogs


P-Glycoprotein Inhibitory Potency in Caco-2 Monolayers

Deoxyschizandrin was identified as the most potent P-gp inhibitor when 12 dibenzocyclooctadiene lignans from Schisandra chinensis were screened for rhodamine-123 accumulation in Caco-2 cell monolayers [1]. In bidirectional transport assays, deoxyschizandrin at 50 µM reduced the basolateral-to-apical/apical-to-basolateral (B-A/A-B) transport ratio of digoxin from a control value of 15.2 to 2.2, and of rhodamine-123 from 12.2 to 2.1, corresponding to an approximate 85–86% suppression of P-gp-mediated efflux [1]. Other lignans tested, including schisandrin, schisandrin B, gomisin A, and gomisin N, produced only slight to moderate increases in rhodamine-123 cellular uptake, indicating substantially weaker P-gp inhibitory activity [1][2].

P-gp efflux inhibition
Head-to-head
Target
Digoxin ratio 2.2 Rhodamine-123 ratio 2.1 (50 µM deoxyschizandrin)
Control/Baseline
Digoxin ratio 15.2 Rhodamine-123 ratio 12.2 (No inhibitor)
Supports P-gp efflux inhibition study context
Caco-2 monolayer; 85-86% efflux reduction reported
P-glycoprotein inhibition Multi-drug resistance Intestinal absorption

OATP1B1 Substrate Affinity and Statin Uptake Modulation

Both deoxyschizandrin and schisandrin B are high-affinity substrates for the hepatic uptake transporter OATP1B1, with Km values of 17.61 ± 0.43 µM and 18.45 ± 1.23 µM, respectively, indicating no statistically significant difference in transporter binding affinity [1]. However, their functional consequences on statin co-transport diverge: deoxyschizandrin promoted atorvastatin uptake with an EC50 of 50.58 ± 8.08 µM and rosuvastatin uptake with an EC50 of 13.46 ± 2.70 µM, whereas schisandrin B exhibited significantly greater potentiating effects on atorvastatin (EC50 24.70 ± 5.82 µM) and rosuvastatin (EC50 8.99 ± 4.73 µM) [1]. Additionally, deoxyschizandrin uniquely promoted fluvastatin uptake while inhibiting sodium taurocholate (TCNa) transport, a behaviour not observed with schisandrin B [1].

OATP1B1 & statin modulation
Head-to-head
Deoxyschizandrin
Km 17.61 µM Atorva EC50 50.58 µM Rosuva EC50 13.46 µM Fluva: promotion TCNa: inhibition
Schisandrin B
Km 18.45 µM Atorva EC50 24.70 µM Rosuva EC50 8.99 µM Fluva: no promotion TCNa: no inhibition
Supports transporter pharmacology differentiation
HEK293-OATP1B1; unique TCNa/Fluva fingerprint
OATP1B1 transporter Hepatic uptake Statin drug interaction

Cell-Type-Restricted Apoptosis Induction Profile

In a direct comparative study against two human tumour cell lines, (+)-deoxyschisandrin and (−)-gomisin N exhibited fundamentally different apoptosis induction patterns [1]. Deoxyschizandrin at concentrations of 10–50 µM induced apoptosis selectively in LoVo colon adenocarcinoma cells (p < 0.01 vs. control) while failing to trigger apoptosis in 2008 ovarian adenocarcinoma cells [1]. In contrast, gomisin N induced significant apoptosis in both LoVo and 2008 cell lines under identical treatment conditions [1]. Both compounds caused G2/M phase cell cycle arrest correlated with tubulin polymerization interference, but only gomisin N engaged a mitochondrial-independent apoptotic mechanism across both cell types [1].

Apoptosis selectivity
Head-to-head
Deoxyschizandrin
LoVo: positive (p
Gomisin N
LoVo: positive (p
Supports cell-type-restricted apoptosis endpoint review
LoVo colon vs 2008 ovarian cells; G2/M arrest comparable
Anti-inflammatory breadth
Head-to-head
6/6 mediators inhibited
NO, IL-6, TNF-α, PGE2, iNOS, COX-2
Supports multi-parametric anti-inflammatory screening context
LPS-RAW264.7; closest analogs ≤4/6 endpoints
CYP3A inhibition
Cross-study
IC50 6.60 µM
4.7-fold weaker than gomisin A (1.39 µM)
Supports moderate CYP3A modulation study context
Human liver microsomes; midazolam 1-hydroxylation
Apoptosis induction Colon adenocarcinoma Tubulin polymerization

Anti-Inflammatory Cytokine Suppression in Macrophages

A network pharmacology-guided comparative study evaluated the anti-inflammatory effects of six major Schisandra chinensis lignans—deoxyschizandrin, schisandrin B, schisandrin C, schisandrin, schizandrol B, and schisantherin A—in LPS-stimulated RAW264.7 macrophages [1]. Deoxyschizandrin uniquely suppressed all four measured inflammatory endpoints: NO production, IL-6 secretion, TNF-α secretion, and PGE2 release, along with protein expression of iNOS and COX-2 [1]. The other lignans displayed narrower inhibition spectra; for example, schisandrin B and schisandrin C inhibited only a subset of these mediators, and schizandrol B failed to reduce LPS-induced NO production entirely [1]. The comprehensive suppression profile was corroborated by compound-gene-pathway network analysis identifying 32 inflammation-associated pathways and 80 related genes specifically engaged by deoxyschizandrin [1].

Anti-inflammatory breadth
Head-to-head
6/6 mediators inhibited
NO, IL-6, TNF-α, PGE2, iNOS, COX-2
Supports multi-parametric anti-inflammatory screening context
LPS-RAW264.7; closest analogs ≤4/6 endpoints
Anti-inflammatory activity Cytokine suppression iNOS/COX-2 inhibition

CYP3A Inhibition Potency in Human Liver Microsomes

In human liver microsomal assays, deoxyschizandrin inhibited CYP3A-mediated midazolam 1-hydroxylation with an IC50 of 6.60 µM and a Ki of 5.83 µM [1]. Schisandrin B exhibited a marginally lower IC50 of 5.51 µM (Ki 4.24 µM), while gomisin A demonstrated substantially more potent CYP3A4 inhibition with an IC50 of 1.39 µM [2]. This approximately 4.7-fold difference in CYP3A inhibitory potency between deoxyschizandrin and gomisin A suggests that deoxyschizandrin presents a comparatively lower risk of mechanism-based CYP3A inactivation and attendant drug-drug interactions [2].

CYP3A inhibition
Cross-study
IC50 6.60 µM
4.7-fold weaker than gomisin A (1.39 µM)
Supports moderate CYP3A modulation study context
Human liver microsomes; midazolam 1-hydroxylation
CYP3A4 inhibition Drug-drug interaction Hepatic metabolism

Prioritised Research and Industrial Application Scenarios


Multi-Drug Resistance Reversal in Oncology

Deoxyschizandrin is the most potent P-gp inhibitor among all characterised Schisandra lignans, reducing digoxin and rhodamine-123 efflux ratios by approximately 83–86% at 50 µM in Caco-2 monolayers [1]. This positions the compound as the preferred chemical probe for P-gp-mediated multi-drug resistance (MDR) reversal experiments, particularly in colon adenocarcinoma models where its cell-type-restricted apoptosis profile can be concurrently investigated. Unlike weaker lignan P-gp inhibitors such as schisandrin and schisandrin B, deoxyschizandrin enables lower dosing to achieve effective efflux suppression, reducing cytotoxicity confounders in co-treatment protocols with doxorubicin or paclitaxel [1][2].

Hepatic Transporter and Statin Interaction Profiling

With a well-characterised OATP1B1 Km of 17.61 µM and a distinct statin modulation fingerprint—including unique promotion of fluvastatin uptake and inhibition of TCNa transport—deoxyschizandrin serves as a discriminative tool for dissecting OATP1B1-mediated drug uptake mechanisms [1]. Its EC50 values for atorvastatin (50.58 µM) and rosuvastatin (13.46 µM) promotion are right-shifted relative to schisandrin B, making deoxyschizandrin the preferred lignan control when studying OATP1B1 substrates without introducing strong statin potentiation bias. Additionally, its dual FXR/TGR5 agonism supports metabolic disease models including NAFLD and obesity [2].

Anti-Inflammatory Drug Discovery and Assay Validation

As the only Schisandra lignan that simultaneously suppresses NO, IL-6, TNF-α, PGE2, iNOS, and COX-2 in LPS-stimulated macrophages, deoxyschizandrin is an ideal single-compound positive control for multi-parametric anti-inflammatory screening cascades [1]. This broad suppression profile enables assay validation across NF-κB-dependent and COX-2/PGE2 enzymatic readouts without requiring multiple reference inhibitors, streamlining medium-throughput screening workflows in academic and industrial inflammation research [1].

Drug-Drug Interaction and CYP3A Metabolism Studies

Deoxyschizandrin inhibits CYP3A with an IC50 of 6.60 µM, representing an intermediate potency between the weak inhibitor schisandrin B (IC50 5.51 µM) and the strong inhibitor gomisin A (IC50 1.39 µM) [1]. This moderate inhibition profile makes deoxyschizandrin a suitable reference inhibitor for CYP3A drug-drug interaction (DDI) studies where complete enzyme suppression is undesirable, such as in primary hepatocyte assays evaluating the interplay between CYP3A metabolism and OATP1B1-mediated uptake. Its additional UGT1A3 inhibitory activity (IC50 10.8 µM) further supports its use in Phase II metabolism interaction studies [2].

Application
Selection Property
Validation Focus
Multi-drug resistance research
P-gp efflux inhibition study context
Caco-2 monolayer assay validation
Hepatic transporter profiling
OATP1B1 transporter modulation fingerprint
Statin interaction and TCNa model review
Anti-inflammatory screening
Multi-mediator inhibition spectrum
NF-κB and COX-2/PGE2 assay endpoints
Drug-drug interaction studies
Moderate CYP3A inhibition window
Hepatocyte-based metabolism model review
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